Erdosteine Methyl Ester
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Overview
Description
Erdosteine Methyl Ester is a derivative of Erdosteine, a thiol-based drug primarily used for its mucolytic properties. Erdosteine is known for its ability to break down mucus, making it easier to expel from the respiratory tract.
Preparation Methods
Synthetic Routes and Reaction Conditions: Erdosteine Methyl Ester can be synthesized through esterification reactions. One common method involves the reaction of Erdosteine with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically requires heating to facilitate the formation of the ester bond.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Erdosteine Methyl Ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield Erdosteine and methanol.
Oxidation: The thiol group in this compound can be oxidized to form disulfides.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Erdosteine and methanol.
Oxidation: Disulfides and other oxidized sulfur compounds.
Reduction: Reduced forms of this compound with altered functional groups
Scientific Research Applications
Erdosteine Methyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its mucolytic effects and potential use in treating respiratory conditions such as chronic obstructive pulmonary disease (COPD).
Industry: Utilized in the synthesis of other chemical compounds and as an intermediate in pharmaceutical manufacturing
Mechanism of Action
Erdosteine Methyl Ester exerts its effects primarily through its active metabolites, which are formed after the compound undergoes metabolic transformation in the body. These metabolites possess mucolytic properties, breaking down mucus and facilitating its expulsion from the respiratory tract. Additionally, the compound exhibits antioxidant activity by scavenging reactive oxygen species, thereby reducing oxidative stress and inflammation .
Comparison with Similar Compounds
Erdosteine Methyl Ester can be compared with other thiol-based mucolytic agents, such as:
Carbocysteine: Another mucolytic agent with similar properties but different chemical structure.
N-acetylcysteine: Known for its antioxidant and mucolytic effects, often used in the treatment of respiratory conditions.
Ambroxol: A mucolytic agent with additional anti-inflammatory properties.
Uniqueness: this compound is unique due to its dual action as a mucolytic and antioxidant agent. Its ability to reduce oxidative stress while breaking down mucus makes it particularly valuable in the treatment of respiratory conditions .
Properties
IUPAC Name |
methyl 2-[2-oxo-2-[(2-oxothiolan-3-yl)amino]ethyl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4S2/c1-14-8(12)5-15-4-7(11)10-6-2-3-16-9(6)13/h6H,2-5H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQHIMHOYRPRTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSCC(=O)NC1CCSC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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